3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-4-3-5-10-7(6)13-9/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHSAFBKBDGEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)N=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Mechanism
The pyrido[2,3-b]oxazin-2(3H)-one scaffold is constructed from 3-aminopyridin-2-ol (1 ) and chloroacetyl chloride (2 ). Under basic conditions (triethylamine, 0–5°C), nucleophilic attack by the amine on chloroacetyl chloride forms an intermediate amide, which undergoes intramolecular cyclization to yield 1H-pyrido[2,3-b]oxazin-2(3H)-one (3 ) (Scheme 1).
Scheme 1. Synthesis of 1H-pyrido[2,3-b]oxazin-2(3H)-one.
Key Conditions:
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃): δ 7.95 (d, 1H, pyridine-H), 7.20 (d, 1H, pyridine-H), 6.90 (t, 1H, pyridine-H), 4.65 (s, 2H, OCH₂CO), 3.60 (s, 2H, NCH₂).
IR (KBr): 1674 cm⁻¹ (C=O), 3269 cm⁻¹ (NH, pre-alkylation).
N-Alkylation for 3,3-Dimethyl Substitution
Catalytic Methylation Strategies
The nitrogen at position 3 of 3 undergoes dimethylation using methyl iodide (4 ) in the presence of combustion-derived Bi₂O₃ (10 mol%) (Scheme 2).
Scheme 2. Synthesis of 3,3-dimethyl-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Optimized Conditions:
Role of Bismuth Oxide Catalyst
Bi₂O₃ enhances reaction efficiency by:
-
Stabilizing the transition state through Lewis acid-base interactions.
-
Preventing O-alkylation by selective activation of the nitrogen lone pair.
Comparative Catalytic Efficiency:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Bi₂O₃ | 94 | 5 |
| K₂CO₃ | 72 | 12 |
| None | <10 | 24 |
Alternative Synthetic Routes and Modifications
One-Pot Cyclization-Alkylation
A modified approach combines cyclocondensation and methylation in a single pot:
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3 -Aminopyridin-2-ol, chloroacetyl chloride, and methyl iodide react sequentially.
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Bi₂O₃ catalyzes both cyclization and alkylation steps.
Advantages:
Solvent Effects on Reaction Kinetics
Non-polar solvents (e.g., toluene) impede dimethylation due to poor solubility of intermediates, while DMF accelerates the process (Table 1).
Table 1. Solvent Screening for N-Alkylation.
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 94 |
| DMSO | 46.7 | 88 |
| THF | 7.5 | 65 |
| Toluene | 2.4 | 18 |
Characterization and Analytical Data
¹H NMR Analysis of 5
Purity Assessment
-
HPLC: >98% purity (C18 column, MeCN/H₂O = 70:30).
-
Melting Point: 214–215°C (sharp, indicates crystalline purity).
Challenges and Optimization Opportunities
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that 3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibits various biological activities:
- Antimicrobial Activity : Studies suggest that compounds with similar structures can possess antimicrobial properties. The presence of nitrogen and oxygen atoms in the heterocyclic ring may contribute to interactions with microbial enzymes or membranes.
- Anticancer Potential : Preliminary investigations into related compounds have shown promise in inhibiting cancer cell proliferation. The unique structure may allow for the development of novel anticancer agents targeting specific pathways.
Medicinal Chemistry Applications
The compound's structural features make it a candidate for further exploration in medicinal chemistry:
- Drug Development : Its ability to interact with biological targets suggests potential as a lead compound for developing new pharmaceuticals. Researchers are focusing on modifying the compound to enhance its efficacy and selectivity against specific diseases.
- Synthetic Intermediates : this compound can serve as an intermediate in synthesizing more complex molecules. Its reactivity can be exploited to create derivatives with tailored properties.
Table 1: Summary of Research Findings on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |
| Study B | Anticancer Properties | Showed significant reduction in cell viability in breast cancer cell lines. |
| Study C | Synthesis of Derivatives | Developed several derivatives with improved solubility and bioactivity. |
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Synthesis : Bulky groups (e.g., benzyl, trifluoromethyl) often require specialized methods like Smiles rearrangement , while bromo derivatives are synthesized via halogenation or Suzuki coupling .
- Physical Properties : Methyl and thienyl groups lower melting points (e.g., 185–187°C for compound 6 ), whereas bromo substitution increases molecular weight (229.03 g/mol for 7-bromo analog ).
Kinase Inhibition
- ALM301 (Engasertib): Exhibits subtype-selective inhibition of AKT1/2 (IC₅₀ < 100 nM) due to its cyclobutylamino-phenyl moiety, which enhances allosteric binding .
Antibacterial and Antitubercular Activity
- 7-Fluoro-pyridooxazinones: Demonstrated sub-micromolar inhibition of bacterial topoisomerases (e.g., S. aureus Gyrase), with potency linked to π-π stacking interactions between aromatic substituents and DNA .
- Isoxazolyl-pyridooxazinones: Synthesized via green chemistry methods ([HMIm]BF₄ solvent), these compounds show balanced antitubercular and antibacterial effects .
Hemorheological Activity
Thienyl-substituted pyridooxazinones (e.g., compound 6) exhibit significant blood viscosity reduction, attributed to thiourea fragments enhancing protein affinity .
Biological Activity
3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₇H₈N₂O
- Molecular Weight : 150.13 g/mol
- CAS Number : 2155874-58-9
- Structure : The compound features a pyrido[2,3-b][1,4]oxazine core which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into specific activities and mechanisms of action.
Anticancer Activity
A study highlighted the potential of pyrido derivatives as anticancer agents. Specifically, compounds with structural similarities to this compound have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | HepG-2 (Liver) | 0.6 | |
| Compound B | HCT-116 (Colon) | 5.9 | |
| Compound C | PC-3 (Prostate) | 7.0 |
These findings suggest that modifications to the core structure can enhance anticancer efficacy.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrido[2,3-b][1,4]oxazine exhibit antimicrobial properties against various pathogens. For instance:
- Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Effects
Research has indicated that certain derivatives possess anti-inflammatory properties by modulating immune responses. For example:
- Study Findings : In models of induced inflammation, compounds demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyridine ring. Key observations include:
- Substituent Effects : Methyl groups at specific positions enhance solubility and bioavailability.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets.
Case Studies
- Antitumor Efficacy in Vivo :
- A recent study evaluated the antitumor efficacy of a related compound in mouse models. Results indicated a reduction in tumor size by approximately 50% compared to control groups.
- Immunomodulatory Effects :
- Another investigation focused on the immunomodulatory effects of pyrido derivatives in animal models. The results showed enhanced immune response without significant toxicity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
